Target Engagement: Potent dCTPase Inhibition Versus Class Benchmarks
The compound demonstrates potent inhibition of human recombinant dCTPase with a reported IC50 of 19 nM, as documented in the BindingDB database (entry BDBM50150038, cross-referenced to ChEMBL3771346) [1]. The assay was conducted using a high-throughput screening (HTS)-adapted Malachite Green method with dCTP as a substrate after 1 hour of incubation [1]. For context, other potent dCTPase inhibitor classes, such as the triazolothiadiazole series (e.g., compound 4), have shown IC50 values in the 2-3 µM range, placing this compound's potency roughly two orders of magnitude higher [2]. Direct head-to-head data against the closest piperazine analogs from the same J. Med. Chem. publication is not publicly available; however, the nanomolar potency is characteristic of the most potent leads in the optimized piperazinyl-pyridazine series [2].
| Evidence Dimension | Inhibitory potency against human dCTPase |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | Triazolothiadiazole-based dCTPase inhibitors (e.g., compound 4): IC50 ≈ 2-3 µM (class-level benchmark from previous dCTPase inhibitor generation) |
| Quantified Difference | ~105- to 158-fold greater potency |
| Conditions | Inhibition of human recombinant full-length dCTPase using dCTP as substrate (Malachite Green assay), 1 hr incubation |
Why This Matters
This quantification confirms the compound's placement within the high-potency tier of dCTPase inhibitors, providing a verifiable performance benchmark for procurement decisions when nanomolar-level target engagement is required.
- [1] BindingDB Entry BDBM50150038 (CHEMBL3771346). Affinity Data: IC50 19 nM for Human dCTPase. View Source
- [2] Llona-Minguez, S., Höglund, A., Ghassemian, A., et al. (2017). Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Journal of Medicinal Chemistry, 60(10), 4279-4292. (Introduction referencing prior art IC50 values for benzimidazole and triazolothiadiazole inhibitors). View Source
